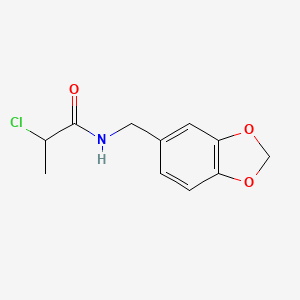

N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide is a chemical compound characterized by the presence of a benzodioxole ring and a chloropropanamide group

Mechanism of Action

Target of Action

The primary target of N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide, also known as NDT9513727, is the C5a anaphylatoxin chemotactic receptor 1 (C5aR1) . This receptor is a G-protein-coupled receptor expressed on cells of myeloid origin . It plays a crucial role in the host response to infection and tissue damage .

Mode of Action

NDT9513727 is a non-peptide inverse agonist of C5aR1 . It binds between transmembrane helices 3, 4, and 5, outside the helical bundle . A key interaction between the compound and residue Trp2135.49 seems to determine the species selectivity of the compound . The structure demonstrates that NDT9513727 exerts its inverse-agonist activity through an extra-helical mode of action .

Biochemical Pathways

The compound inhibits C5a-stimulated responses, including guanosine 5’-3-O-(thio)triphosphate binding, Ca(2+) mobilization, oxidative burst, degranulation, cell surface CD11b expression, and chemotaxis in various cell types . These actions affect the complement system, a crucial component of the host response to infection and tissue damage .

Pharmacokinetics

NDT9513727 is a small-molecule, orally bioavailable, selective, and potent inverse agonist of the human C5aR . It has been found to effectively inhibit C5a-induced neutropenia in gerbil and cynomolgus macaque in vivo . .

Result of Action

The inhibition of C5a-stimulated responses by NDT9513727 can potentially reduce inflammation and immune-enhancing properties, making it a potential drug for the treatment of diseases such as sepsis, rheumatoid arthritis, Crohn’s disease, ischaemia-reperfusion injuries, and neurodegenerative conditions such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide typically involves the reaction of 1,3-benzodioxole with chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

- Dissolve 1,3-benzodioxole in an anhydrous solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add chloropropanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product using an organic solvent.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic substitution: Formation of N-(1,3-benzodioxol-5-ylmethyl)-2-azidopropanamide, N-(1,3-benzodioxol-5-ylmethyl)-2-thiopropanamide, or N-(1,3-benzodioxol-5-ylmethyl)-2-alkoxypropanamide.

Oxidation: Formation of quinone derivatives.

Reduction: Formation of N-(1,3-benzodioxol-5-ylmethyl)-2-aminopropane.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

- N-(1,3-benzodioxol-5-ylmethyl)-2-aminopropanamide

- N-(1,3-benzodioxol-5-ylmethyl)-2-azidopropanamide

- N-(1,3-benzodioxol-5-ylmethyl)-2-thiopropanamide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide is unique due to the presence of the chloropropanamide group, which allows for further functionalization through nucleophilic substitution reactions. This versatility makes it a valuable intermediate in the synthesis of various derivatives with potential biological activities.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7(12)11(14)13-5-8-2-3-9-10(4-8)16-6-15-9/h2-4,7H,5-6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPAJUMMFAXDTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC2=C(C=C1)OCO2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]quinazolin-4-amine](/img/structure/B2845760.png)

![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2845763.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine](/img/structure/B2845764.png)

![3-Ethyl-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2845767.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2845768.png)

![7-(Azepan-1-yl)-3-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2845769.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2845770.png)

![3-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B2845771.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2845777.png)

![N-butyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2845778.png)

![Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B2845780.png)

![4-[2-(2-Methylphenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile](/img/structure/B2845781.png)